N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide - 1334371-78-6

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

Catalog Number: EVT-2851850
CAS Number: 1334371-78-6
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

    Compound Description: This series of compounds, represented by the general structure N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, were investigated for their potential as alkaline phosphatase inhibitors. [] Specifically, the study synthesized and evaluated derivatives with various alkyl or aryl substituents at the sulfur atom. Compound 6i, bearing a specific substituent, emerged as a potent inhibitor with an IC50 value of 0.420 μM. []

    Relevance: These compounds share a core 1,3,4-oxadiazole ring with N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide. The key structural difference lies in the substitution at the 5-position of the oxadiazole ring. While N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide features a phenoxymethyl group, the related compounds possess an alkylthio moiety at this position. This difference highlights the impact of substituent variations on biological activity, suggesting that modifications at this position might be explored to modulate the properties of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide. []

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

    Compound Description: This group of compounds, characterized by the general structure N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide, were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis cell lines. [] The study investigated the impact of various nitro-substituted heteroaryl rings attached to the amide group on biological activity. Notably, 1,3,5-oxadiazole derivatives (1c-e) within this series showed promise as potential antitubercular agents. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring system with N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide. The primary structural distinctions lie in the substituents at the 2- and 5-positions of the oxadiazole. N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides bear a 4-chlorophenyl group at the 5-position and a nitroheteroarylcarboxamide at the 2-position, whereas N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a phenoxymethyl and a cyclopentanecarboxamide group, respectively. [] This comparison underscores the versatility of the 1,3,4-oxadiazole scaffold for developing compounds with diverse biological activities.

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamides

    Compound Description: This series of compounds, with the general structure N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamide, were designed and synthesized to explore their local anesthetic properties. [] Researchers evaluated the compounds using the rabbit corneal reflex and guinea pig wheal derm methods. Several derivatives, including compound 19, displayed significant local anesthetic effects in both models. [] Notably, this study represents a unique exploration of local anesthetic activity within the context of acetamide systems combined with a 1,3,4-oxadiazole nucleus.

    Relevance: These compounds are structurally related to N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide through the common 1,3,4-oxadiazole moiety. A significant difference lies in the presence of an acetamide group directly linked to the oxadiazole ring in the related compounds, while N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a cyclopentanecarboxamide group. Additionally, the related compounds feature a substituted phenyl ring at the 5-position, whereas N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a phenoxymethyl substituent. [] This comparison demonstrates how modifications to the substituents on the oxadiazole ring can significantly impact the pharmacological profile of the resulting compounds.

    Compound Description: This series of N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl] methyl}amine derivatives (5a-h) were synthesized and assessed for their anticancer activity. [] The researchers utilized three human tumor cell lines, representing cervical, liver, and breast cancer, to evaluate the compounds' effectiveness. The results indicated that most of the tested compounds demonstrated selectivity towards liver cancer. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

    Compound Description: These compounds, represented by the general structure 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (IVa-IVl), were synthesized and evaluated for their anticonvulsant properties. [] Researchers assessed the compounds using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure models. The results indicated that several derivatives within this series, particularly compound IVb, displayed promising anticonvulsant effects in both models. []

Properties

CAS Number

1334371-78-6

Product Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

Molecular Formula

C15H17N3O3

Molecular Weight

287.319

InChI

InChI=1S/C15H17N3O3/c19-14(11-6-4-5-7-11)16-15-18-17-13(21-15)10-20-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,16,18,19)

InChI Key

DMIOWIXAZGIFIX-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.